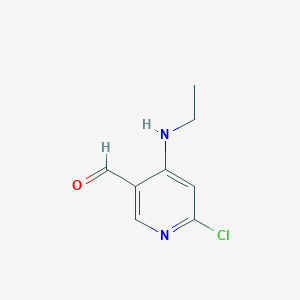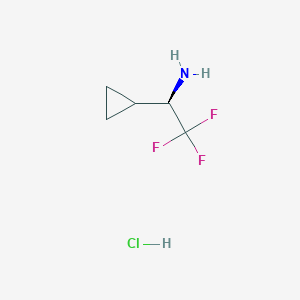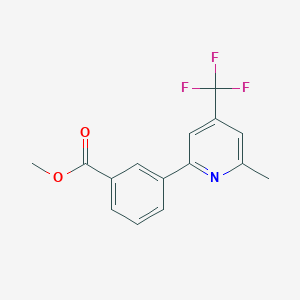
2-Fluoro-6-formylphenylboronic acid
Übersicht
Beschreibung
2-Fluoro-6-formylphenylboronic acid is a type of organoboron compound. It is used as a reactant involved in Suzuki-Miyaura coupling reactions for the synthesis of aryl-substituted oxabenzindoles and methanobenzindoles . The molecular formula of this compound is C7H6BFO3 .
Synthesis Analysis
The synthesis of 2-Fluoro-6-formylphenylboronic acid involves several steps. It has been used in the synthesis of aryl-substituted oxabenzindoles and methanobenzindoles via Suzuki-Miyaura coupling reactions . A study has also discussed the electron acceptor properties of fluorinated boronic species using both the acidity constant (pKa) and acceptor number (AN) in connection with their structural parameters .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-6-formylphenylboronic acid is characterized by the presence of a boronic acid group attached to a phenyl ring, which also carries a formyl group and a fluorine atom .
Chemical Reactions Analysis
2-Fluoro-6-formylphenylboronic acid is involved in various chemical reactions. It is used as a reactant in Suzuki-Miyaura coupling reactions . The compound also exhibits unique properties when electron-deficient boronic centers merge with electron-withdrawing fluorine substituents .
Physical And Chemical Properties Analysis
The molecular weight of 2-Fluoro-6-formylphenylboronic acid is 167.93 g/mol . It has two hydrogen bond donors and four hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 168.0394024 g/mol . The topological polar surface area of the compound is 57.5 Ų .
Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of 2-Fluoro-6-formylphenylboronic Acid Applications
2-Fluoro-6-formylphenylboronic acid is a versatile compound with a range of applications in scientific research. Below is a detailed analysis of six unique applications, each within its own dedicated section.
Antiproliferative Agent in Cancer Research: 2-Fluoro-6-formylphenylboronic acid has shown significant potential as an antiproliferative agent, particularly in the context of ovarian cancer cells. Studies have demonstrated its ability to induce apoptosis in A2780 ovarian cancer cells, leading to cell cycle arrest in the G2/M phase . This is associated with caspase-3 activation and mitotic catastrophe, suggesting a promising avenue for experimental oncology.
Suzuki-Miyaura Cross-Coupling Reactions: This compound plays a crucial role in facilitating Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules. Its ability to act as a boron source in these reactions allows for the creation of biaryl compounds, which are foundational structures in many pharmaceuticals and organic materials .
Development of Diagnostic Agents: The boronic acid moiety of 2-Fluoro-6-formylphenylboronic acid is instrumental in the development of diagnostic agents. Its binding affinity to various biological molecules can be harnessed to create sensors, particularly for detecting saccharides in biological fluids, which has implications for diabetes management .
Synthesis of Anion Receptors: Researchers have utilized 2-Fluoro-6-formylphenylboronic acid in the synthesis of phenylboronic catechol esters. These esters act as anion receptors, which are essential components in the design of polymer electrolytes. Such electrolytes have potential applications in energy storage and conversion technologies .
Inhibitors for Enzymatic Activity: The fluorine substituent in 2-Fluoro-6-formylphenylboronic acid enhances its efficacy as an inhibitor for certain enzymes. For instance, it has been investigated as an inhibitor for fatty acid amide hydrolase, which is involved in pain, inflammation, and other physiological processes .
Glucose-Sensitive Polymers: An exciting application of 2-Fluoro-6-formylphenylboronic acid is in the creation of glucose-sensitive polymers. These polymers can respond to glucose levels, enabling self-regulated insulin release. This has significant implications for the treatment of diabetes and the design of smart drug delivery systems .
Wirkmechanismus
Target of Action
The primary targets of 2-Fluoro-6-formylphenylboronic acid are cancer cells, specifically ovarian cancer cells . The compound has been shown to have antiproliferative activity against these cells, indicating its potential as an anticancer agent .
Mode of Action
2-Fluoro-6-formylphenylboronic acid interacts with its targets by inducing cell cycle arrest and apoptosis . It has been observed to cause strong cell cycle arrest in the G2/M phase, which is associated with the activation of caspase-3 . This leads to apoptosis, or programmed cell death, which is a crucial mechanism in controlling cell proliferation and survival .
Biochemical Pathways
The compound affects the cell cycle progression pathway. It induces cell cycle arrest in the G2/M phase, which is a critical phase where the cell prepares for mitosis or division . The arrest of the cell cycle at this stage prevents the cell from dividing and proliferating. The compound also activates caspase-3, an essential enzyme in the apoptosis pathway . Activation of this enzyme leads to the initiation of apoptosis, resulting in the death of the cancer cells .
Pharmacokinetics
The compound’s antiproliferative activity suggests that it can be absorbed and distributed to the target cells effectively .
Result of Action
The action of 2-Fluoro-6-formylphenylboronic acid results in significant changes at the molecular and cellular levels. At the molecular level, it causes the accumulation of p21, a protein that regulates the cell cycle . At the cellular level, the compound induces cell cycle arrest and apoptosis, leading to a decrease in cell proliferation . These changes contribute to the compound’s antiproliferative activity and its potential as an anticancer agent .
Action Environment
The action of 2-Fluoro-6-formylphenylboronic acid can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by the conditions under which it is stored . .
Eigenschaften
IUPAC Name |
(2-fluoro-6-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO3/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLSAVAVMYTPAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1F)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



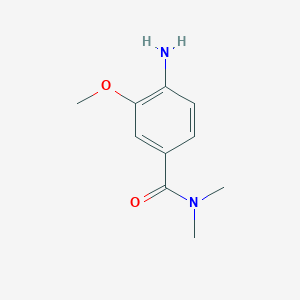
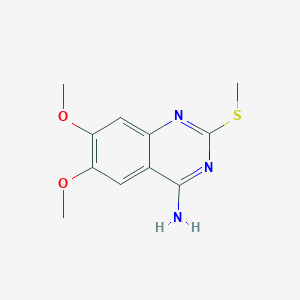
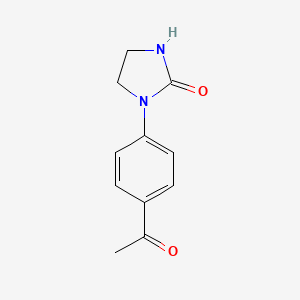
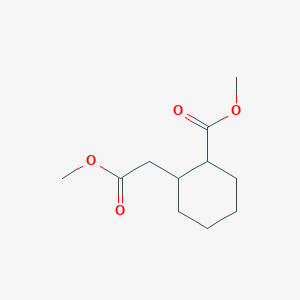
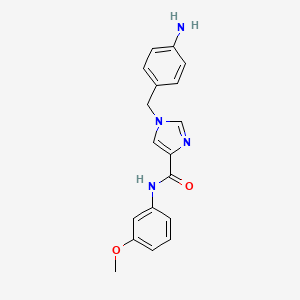

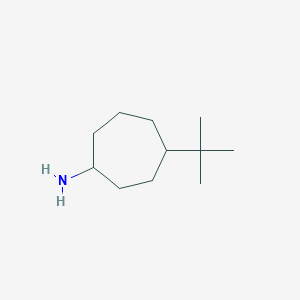

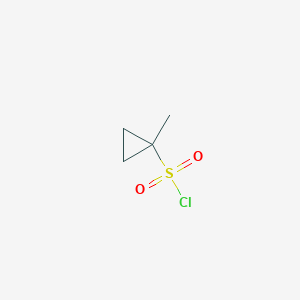
![cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B1442521.png)
![4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B1442522.png)
